N-ACETYL-2-METHYL-BUTYNYLAMINE
Overview
Description
N-Acetyl-2-methyl-butynylamine is an organic compound with the chemical formula C7H11NO. It is a colorless to slightly yellow liquid with a pungent ammonia odor at room temperature . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
N-Acetyl-2-methyl-butynylamine can be synthesized through several methods. One common method involves reacting 2-methylbutynamine with acetyl chloride . The reaction conditions typically require a controlled environment to ensure safety and efficiency. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-Acetyl-2-methyl-butynylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-Acetyl-2-methyl-butynylamine has a wide range of applications in scientific research In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it can be used to study enzyme interactions and metabolic pathwaysIndustrially, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of N-Acetyl-2-methyl-butynylamine involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-Acetyl-2-methyl-butynylamine can be compared with other similar compounds, such as N-acetyl-2-methyl-butylamine and N-acetyl-2-methyl-propynylamine. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in unique reactions and applications .
Properties
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5-7(3,4)8-6(2)9/h1H,2-4H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZISYAHJULRTFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21604-47-7 | |
Record name | N-(2-methylbut-3-yn-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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